molecular formula C13H15NO4 B14516647 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran CAS No. 62399-34-2

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran

Cat. No.: B14516647
CAS No.: 62399-34-2
M. Wt: 249.26 g/mol
InChI Key: VSKPMIZSRBCJEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran typically involves the reaction of 8-methoxy-2H-1-benzopyran with nitro and methyl groups under controlled conditions. The process often includes steps such as nitration, methylation, and cyclization to form the desired spiropyran structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Techniques such as coacervation and in situ polymerization are employed to produce photochromic microcapsules containing the compound, which can then be applied to various substrates .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran involves the reversible transformation between its spiropyran and merocyanine forms. This transformation is driven by the absorption of UV light, which induces a structural change in the molecule. The merocyanine form can revert to the spiropyran form through thermal annealing or exposure to green light . The molecular targets and pathways involved in this process include the dipole moment changes in the surface normal direction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran is unique due to its high quantum yield and enhanced photochromic properties, which are attributed to the presence of the nitro group. This makes it particularly effective in applications requiring high sensitivity and rapid response to light .

Properties

CAS No.

62399-34-2

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

8-methoxy-2,2,3-trimethyl-6-nitrochromene

InChI

InChI=1S/C13H15NO4/c1-8-5-9-6-10(14(15)16)7-11(17-4)12(9)18-13(8,2)3/h5-7H,1-4H3

InChI Key

VSKPMIZSRBCJEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)OC1(C)C

Origin of Product

United States

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